2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N,N-diethylacetamide
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Overview
Description
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N,N-diethylacetamide is a complex organic compound that features a sulfonamide group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N,N-diethylacetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Indole Sulfonamide: The indole ring is first sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The sulfonylated indole is then reacted with a phenol derivative under basic conditions to form the phenoxy linkage.
Acetamide Formation: Finally, the phenoxy compound is reacted with diethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or sulfoxide.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfonic acids or sulfoxides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-21(4-2)20(23)15-26-17-9-11-18(12-10-17)27(24,25)22-14-13-16-7-5-6-8-19(16)22/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHNVJRLPMKHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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